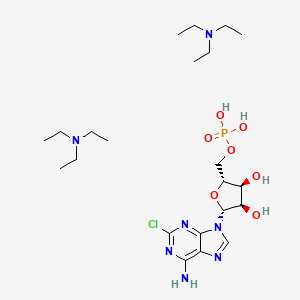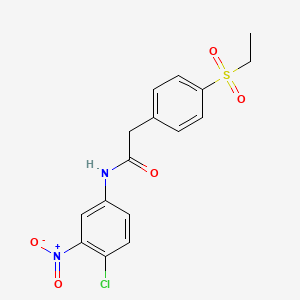
N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and an ethylsulfonylphenyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide typically involves a multi-step process:
Sulfonation: The ethylsulfonyl group can be introduced by reacting 4-ethylphenol with chlorosulfonic acid, followed by neutralization with a base.
Acetamide Formation: The final step involves the coupling of the nitrated and sulfonated intermediates with acetic anhydride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring proper handling of hazardous reagents.
化学反应分析
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of N-(4-chloro-3-aminophenyl)-2-(4-ethylsulfonylphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-chloro-3-nitroaniline and 4-ethylsulfonylbenzoic acid.
科学研究应用
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.
Materials Science: Studied for its properties as a building block in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide depends on its specific application:
Pharmacological Activity: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: Its structural properties contribute to the formation of stable and functional materials with desired characteristics.
相似化合物的比较
Similar Compounds
N-(4-chloro-3-nitrophenyl)-2-phenylacetamide: Lacks the ethylsulfonyl group, which may affect its solubility and reactivity.
N-(4-chloro-3-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide: Contains a methylsulfonyl group instead of an ethylsulfonyl group, potentially altering its biological activity.
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide is unique due to the presence of both chloro-nitrophenyl and ethylsulfonylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C16H15ClN2O5S |
|---|---|
分子量 |
382.8 g/mol |
IUPAC 名称 |
N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C16H15ClN2O5S/c1-2-25(23,24)13-6-3-11(4-7-13)9-16(20)18-12-5-8-14(17)15(10-12)19(21)22/h3-8,10H,2,9H2,1H3,(H,18,20) |
InChI 键 |
AOLSGXZUQSLUNY-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


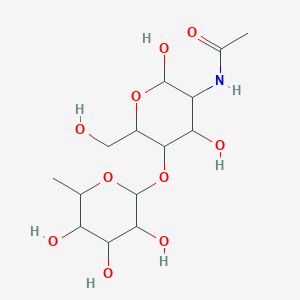
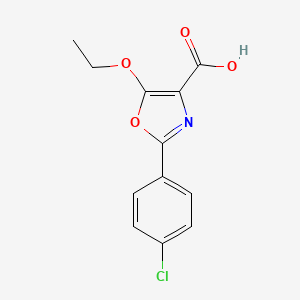
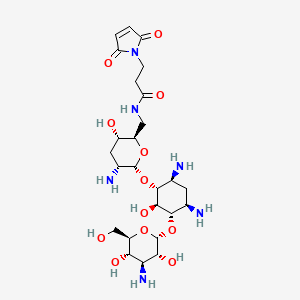
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
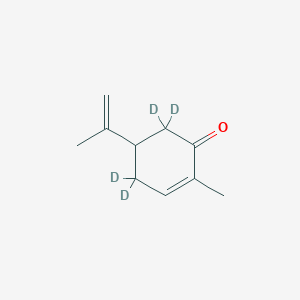
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)



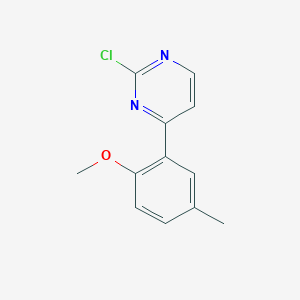
![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
